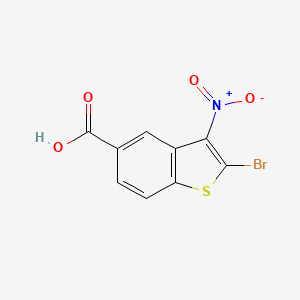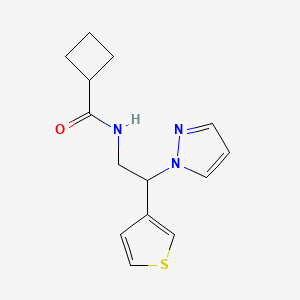
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide" is a heterocyclic compound that likely contains a pyrazole ring, a thiophene ring, and a cyclobutane carboxamide moiety. These types of compounds are of interest due to their potential biological activities, including antitumor and antidepressant effects, as well as their ability to inhibit certain enzymes that are associated with cancer .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form a diverse set of products, including those with thiophene, thiazole, pyrazole, and other rings . The synthesis procedures often involve one-pot reactions under mild conditions, which are advantageous for producing high yields and facilitating further transformations . For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a cyanoacetamide precursor, which can then be used to synthesize various heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies . These compounds often exhibit a twisted conformation between the pyrazole and thiophene rings, as evidenced by dihedral angles observed in crystal structures . The molecular geometries and electronic structures can be optimized and calculated using ab initio methods, which also help identify electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of reactive sites that can undergo various chemical reactions, including cyclization and condensation . The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, contributes to the diversity of the synthesized products . These reactions are crucial for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
Compounds with a pyrazole and thiophene structure are generally thermally stable up to certain temperatures, as indicated by thermo-optical studies . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and formation of supramolecular motifs in the crystal structure . The solvent effects on structural parameters and the non-linear optical properties of these compounds can also be investigated to understand their behavior in different environments .
Scientific Research Applications
Synthesis and Characterization
- Studies have detailed the synthesis and analytical characterization of related compounds, including synthetic cannabinoids with pyrazole and thiophene derivatives, highlighting the importance of accurate identification and characterization due to potential mislabeling of research chemicals. Such work emphasizes the bioisosteric replacement strategies employed in the design of these molecules, aiming to explore their pharmacological activities which remain to be fully investigated (McLaughlin et al., 2016).
Antimicrobial and Anticancer Activities
- Novel heterocyclic compounds derived from thiophene and incorporating pyrazole, among other scaffolds, have been synthesized and evaluated for their antitumor activities. These studies showcase the potential of thiophene and pyrazole derivatives in the development of new therapeutic agents with significant antiproliferative activity against various cancer cell lines, highlighting the diversity of reactive sites for further biological investigations (Shams et al., 2010).
Analytical and Structural Analysis
- Comprehensive analytical characterizations including chromatographic, spectroscopic, and mass spectrometric techniques, as well as crystal structure analysis, have been conducted to elucidate the structures and properties of these compounds. This level of detail aids in understanding the chemical and physical properties of these molecules, which is crucial for their potential application in various scientific and therapeutic fields (Franz et al., 2017).
Green Chemistry and Synthesis Approaches
- The adoption of green chemistry principles in the synthesis of thiophenyl pyrazoles and isoxazoles and their evaluation for antimicrobial activity represents an important aspect of current research. These studies aim to develop more sustainable and environmentally friendly methods for producing heterocyclic compounds with potential biological applications, thereby contributing to the field of medicinal chemistry with an emphasis on reducing harmful environmental impacts (Sowmya et al., 2018).
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-3-1-4-11)15-9-13(12-5-8-19-10-12)17-7-2-6-16-17/h2,5-8,10-11,13H,1,3-4,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWJPCQNPIDDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

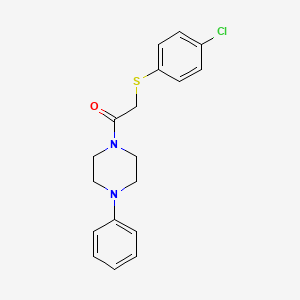

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)
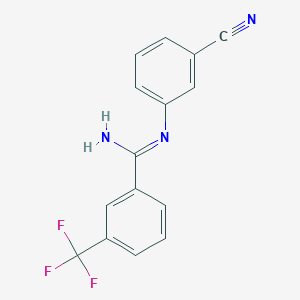
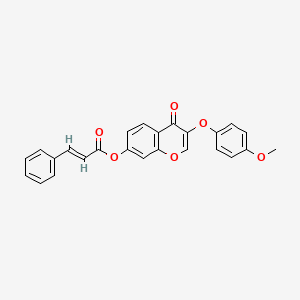
![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
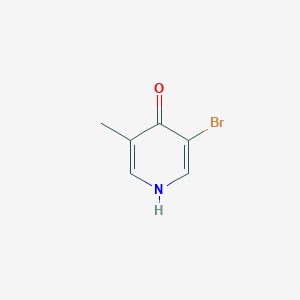
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)
